

Application Notes and Protocols: Iron-Nickel Hydroxide-Platinum Nanoparticles for Catalytic Oxidation

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Compound of Interest		
Compound Name:	Iron;nickel	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of iron-nickel hydroxide-platinum (Pt/FeNi(OH)x) nanoparticles, detailing their synthesis, characterization, and application in catalytic oxidation reactions. The unique interfacial properties of these nanoparticles lead to enhanced catalytic activity and stability, making them promising candidates for various applications, including environmental catalysis and fine chemical synthesis.

Introduction

Iron-nickel hydroxide-platinum nanoparticles are composite materials where platinum nanoparticles are supported on a nanostructured iron-nickel hydroxide matrix. The synergy between the platinum and the hydroxide support significantly enhances the catalytic activity for oxidation reactions, particularly the low-temperature oxidation of carbon monoxide (CO).[1] The iron-nickel hydroxide is not merely an inert support but actively participates in the catalytic cycle. The presence of Ni²⁺ ions in the hydroxide lattice has been shown to stabilize the catalytically active Fe³⁺-OH-Pt interfaces against dehydration, thereby improving the long-term stability of the catalyst.[2][3]

The catalytic enhancement is attributed to the abundance of hydroxyl groups at the interface between platinum and the iron-nickel hydroxide. These interfacial OH groups are highly reactive and play a crucial role in the oxidation mechanism.[4][5]



Data Presentation

The following tables summarize the quantitative data on the catalytic performance of platinum-based nanoparticles in CO oxidation. While specific turnover frequencies for Pt/FeNi(OH)x are not readily available in a consolidated format, the data for the closely related Pt-Fe(OH)x system provides a strong indication of the expected performance.

Table 1: CO Conversion over Pt-Fe(OH)x Catalysts

Catalyst Composition	Temperature (°C)	CO Conversion (%)	Reference
Pt ₂ -Fe(OH)x	30	70	[6]
Pt ₂ -Fe(OH)x	60	~100	[6]
Fe(OH)x	220	~100	[6]

Table 2: Long-Term Stability of Pt2-Fe(OH)x Catalyst

Catalyst	Duration (hours)	CO Conversion (%)	Conditions	Reference
Pt ₂ -Fe(OH)x	100	~85	3 vol% H ₂ O	[6]

Table 3: Catalytic Activity of Pt-Fe Catalysts for Preferential CO Oxidation (PROX)

Catalyst	Temperature (°C)	Mass-Specific Activity (molCO gPt ⁻¹ h ⁻¹)	Reference
Pt-Fe(OH)x/MA	25	9.09	[7]

Experimental Protocols



Synthesis of Iron-Nickel Hydroxide-Platinum Nanoparticles

This protocol describes a co-precipitation/one-pot reduction method for the synthesis of Pt/FeNi(OH)x nanoparticles.

Materials:

- Iron(III) nitrate nonahydrate (Fe(NO₃)₃.9H₂O)
- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
- Sodium carbonate (Na₂CO₃)
- Deionized water
- Ethanol

Procedure:

- Prepare a 1 M aqueous solution of sodium carbonate.
- Prepare an aqueous solution containing the desired molar ratios of Fe(NO₃)₃⋅9H₂O,
 Ni(NO₃)₂⋅6H₂O, and H₂PtCl₀⋅6H₂O.
- Slowly add the metal salt solution dropwise to the sodium carbonate solution under vigorous stirring. Maintain a constant pH of approximately 8.5 during the precipitation.
- Age the resulting suspension under continuous stirring for 3-4 hours at room temperature.
- Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.
- Wash the precipitate with ethanol to remove excess water.
- Dry the resulting solid in an oven at 80°C for 8 hours to obtain the Pt/FeNi(OH)x nanoparticles.[8]



Characterization of Nanoparticles

Objective: To determine the size, morphology, and dispersion of the Pt/FeNi(OH)x nanoparticles.

Sample Preparation:

- Disperse a small amount of the nanoparticle powder in ethanol.
- Sonicate the suspension for 10-15 minutes to ensure a uniform dispersion.
- Place a drop of the suspension onto a carbon-coated copper TEM grid.[9][10]
- Allow the solvent to evaporate completely at room temperature before introducing the grid into the microscope.

Imaging:

- Acquire bright-field TEM images at various magnifications to observe the overall morphology and size distribution of the nanoparticles.
- Use High-Resolution TEM (HRTEM) to visualize the crystal lattice of the platinum nanoparticles and the hydroxide support.[11]
- Employ High-Angle Annular Dark-Field Scanning TEM (HAADF-STEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) for elemental mapping to confirm the distribution of Pt, Fe, and Ni.[1]

Objective: To analyze the surface elemental composition and oxidation states of Pt, Fe, and Ni.

Sample Preparation:

- Press the nanoparticle powder into a pellet or mount it on a sample holder using conductive carbon tape.
- Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

Data Acquisition and Analysis:



- Acquire a survey spectrum to identify all the elements present on the surface.
- Obtain high-resolution spectra for the Pt 4f, Fe 2p, Ni 2p, and O 1s regions.
- Perform peak fitting and deconvolution of the high-resolution spectra to determine the
 oxidation states of the elements. For example, the Pt 4f spectrum can be deconvoluted to
 distinguish between metallic Pt(0) and oxidized Pt species. The Fe 2p and Ni 2p spectra can
 be analyzed to identify their respective hydroxide and oxide states. The O 1s spectrum can
 provide information about lattice oxygen and hydroxyl groups.[12][13][14]

Catalytic Oxidation of Carbon Monoxide

Objective: To evaluate the catalytic activity and stability of the Pt/FeNi(OH)x nanoparticles for CO oxidation.

Experimental Setup:

- A fixed-bed flow reactor system equipped with mass flow controllers for precise gas composition control.
- A temperature-controlled furnace to heat the reactor.
- An online gas analyzer (e.g., a gas chromatograph or an infrared gas analyzer) to monitor the concentrations of CO and CO₂ in the effluent gas stream.

Procedure:

- Load a known mass of the catalyst into the reactor, typically mixed with an inert diluent like quartz sand.
- Pre-treat the catalyst by heating it under a flow of an inert gas (e.g., N₂ or He) to a specific temperature to remove any adsorbed impurities.
- Cool the reactor to the desired starting reaction temperature.
- Introduce the reactant gas mixture, typically consisting of 1% CO, 1% O₂, and the balance He or N₂, at a defined flow rate.



- Monitor the CO and CO₂ concentrations in the outlet stream as a function of temperature, ramping the temperature at a controlled rate (e.g., 5 °C/min).
- Calculate the CO conversion at each temperature point.
- For stability testing, maintain the catalyst at a constant temperature and monitor the CO conversion over an extended period (e.g., 100 hours).[7]

Application in Drug Development: Selective Oxidation of Alcohols

Catalytic oxidation is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs).[15][16] Platinum-based catalysts are effective for the selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids, which are common functional groups in pharmaceutical molecules.[3] The Pt/FeNi(OH)x nanoparticles, with their high activity and stability, present a potential alternative to traditional homogeneous catalysts or stoichiometric oxidants, offering advantages in terms of catalyst recovery and reduced waste.

Protocol: Selective Oxidation of Benzyl Alcohol

This protocol describes a model reaction for the selective oxidation of a primary alcohol to the corresponding aldehyde using Pt/FeNi(OH)x nanoparticles.

Materials:

- Pt/FeNi(OH)x catalyst
- · Benzyl alcohol
- Toluene (solvent)
- Oxygen (oxidant)
- Gas chromatograph (GC) for reaction monitoring

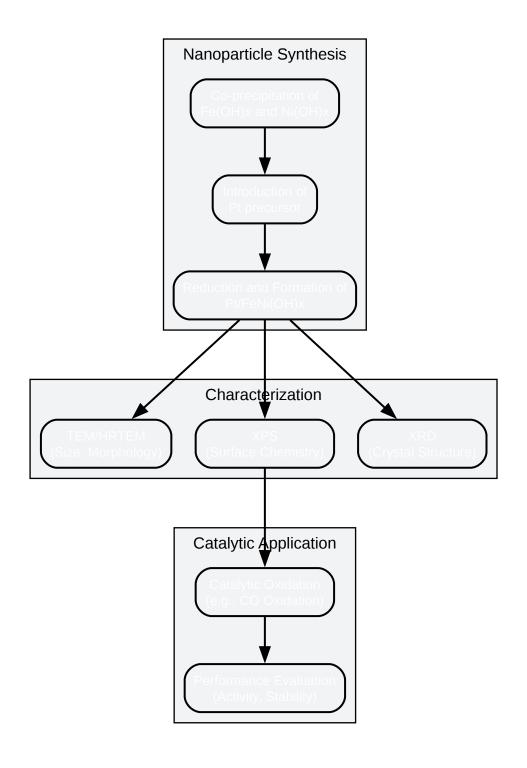
Procedure:



- In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the Pt/FeNi(OH)x catalyst and toluene.
- Add benzyl alcohol to the suspension.
- Heat the reaction mixture to the desired temperature (e.g., 80-100°C).
- Bubble a continuous stream of oxygen through the reaction mixture with vigorous stirring.
- Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of benzyl alcohol and the selectivity to benzaldehyde.
- Upon completion of the reaction, cool the mixture to room temperature.
- Separate the catalyst by filtration. The catalyst can be washed, dried, and potentially reused.
- Isolate the product from the filtrate by solvent evaporation and subsequent purification if necessary.

Visualizations Catalytic Oxidation Workflow



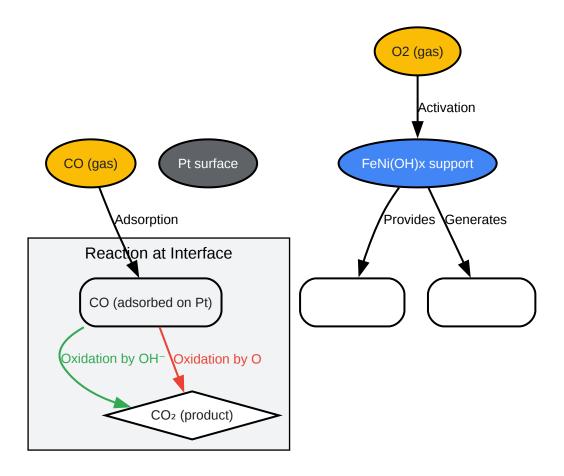


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Caption: Experimental workflow for synthesis, characterization, and application.

CO Oxidation Mechanism at the Pt/FeNi(OH)x Interface





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Caption: CO oxidation mechanism at the Pt/FeNi(OH)x interface.

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